molecular formula C14H12O4 B2887029 3-Phenoxymandelic acid CAS No. 66637-86-3

3-Phenoxymandelic acid

Cat. No.: B2887029
CAS No.: 66637-86-3
M. Wt: 244.246
InChI Key: FPUCYPXKIFVDSD-UHFFFAOYSA-N
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Description

3-Phenoxymandelic acid, also known as 2-hydroxy-2-(3-phenoxyphenyl)acetic acid, is an organic compound with the molecular formula C14H12O4. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is notable for its structural features, which include a phenoxy group attached to a mandelic acid backbone .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Mandelic Acid: Similar in structure but lacks the phenoxy group.

    Phenyllactic Acid: Contains a similar aromatic ring but with different functional groups.

    Phenylglycolic Acid: Another related compound with similar chemical properties.

Uniqueness: 3-Phenoxymandelic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-2-(3-phenoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUCYPXKIFVDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

l-(-)-α-Methylbenzylamine (21.0 g) was added to a solution of racemic 3-phenoxymandelic acid (67.0 g) in isopropyl alcohol (700 ml) and the mixture kept for 24 hours at the ambient temperature. The solid precipitate was collected by filtration, (the filtrate kept--see below) and recrystallised twice from isopropyl alcohol (200 ml) to yield the l-(-)-α-methylbenzylammonium salt of (S)-3-phenoxymandelic acid, m.p. 153° C. This was then shaken with a mixture of diethyl ether 150 ml) and 5N hydrochloric acid (25 ml), the ether layer separated, washed with water, dried over anhydrous magnesium sulphate and concentrated by evaporation of the ether under reduced pressure to yield a residue of solid (S)-3-phenoxymandelic acid, m.p. 110°-112° C., [α]D25 +85° (C, 1.5, methanol).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

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